molecular formula C11H11NO6 B128465 5-(Methoxycarbonyl)-2-nitrophenylacetic acid methyl ester CAS No. 154078-86-1

5-(Methoxycarbonyl)-2-nitrophenylacetic acid methyl ester

Cat. No.: B128465
CAS No.: 154078-86-1
M. Wt: 253.21 g/mol
InChI Key: BAHPGWHNYYTIFV-UHFFFAOYSA-N
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Description

5-(Methoxycarbonyl)-2-nitrophenylacetic acid methyl ester is an organic compound with a complex structure that includes a nitro group, a methoxycarbonyl group, and a phenylacetic acid methyl ester moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Methoxycarbonyl)-2-nitrophenylacetic acid methyl ester typically involves multi-step organic reactions. One common method includes the nitration of a suitable phenylacetic acid derivative followed by esterification. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration and esterification processes. These processes are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and output.

Chemical Reactions Analysis

Types of Reactions

5-(Methoxycarbonyl)-2-nitrophenylacetic acid methyl ester can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The ester groups can be hydrolyzed to yield the corresponding acids.

    Substitution: The aromatic ring can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.

    Substitution: Reagents like halogens or sulfonic acids can be used for substitution reactions on the aromatic ring.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine, while hydrolysis of the ester groups yields the corresponding carboxylic acids.

Scientific Research Applications

5-(Methoxycarbonyl)-2-nitrophenylacetic acid methyl ester has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(Methoxycarbonyl)-2-nitrophenylacetic acid methyl ester involves its interaction with various molecular targets. The nitro group can participate in redox reactions, while the ester groups can undergo hydrolysis. These interactions can affect biological pathways and enzyme activities, making the compound useful in biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-nitrophenylacetate
  • Ethyl 2-nitrophenylacetate
  • 2-Nitrophenylacetic acid

Uniqueness

5-(Methoxycarbonyl)-2-nitrophenylacetic acid methyl ester is unique due to the presence of both a methoxycarbonyl group and a nitro group on the phenylacetic acid moiety. This combination of functional groups provides distinct chemical properties and reactivity compared to similar compounds.

Properties

IUPAC Name

methyl 3-(2-methoxy-2-oxoethyl)-4-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO6/c1-17-10(13)6-8-5-7(11(14)18-2)3-4-9(8)12(15)16/h3-5H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAHPGWHNYYTIFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=C(C=CC(=C1)C(=O)OC)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60439312
Record name 5-(METHOXYCARBONYL)-2-NITROPHENYLACETIC ACID METHYL ESTER
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60439312
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

154078-86-1
Record name 5-(METHOXYCARBONYL)-2-NITROPHENYLACETIC ACID METHYL ESTER
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60439312
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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